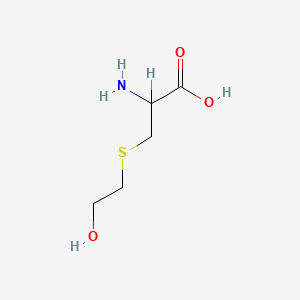
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid
Vue d'ensemble
Description
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid is a natural product found in Petiveria alliacea with data available.
Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
The compound has applications in the field of biocatalysis for drug metabolism. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a related compound, LY451395, which is a potentiator of AMPA receptors. This process involved the use of Actinoplanes missouriensis for the generation of several metabolites (Zmijewski et al., 2006).
Chemoenzymatic Synthesis
Research has shown the utility of 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid in chemoenzymatic synthesis. A study focused on the asymmetric reduction and kinetic resolution of related compounds using Saccharomyces cerevisiae, leading to the creation of enantiomers of 3-amino-3-phenyl-propionic acids (Varga et al., 2013).
Antiviral Activity
The compound has been studied for its potential antiviral activity. Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which are related to 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid, demonstrated antiviral activity against various viruses, including herpes and retroviruses (Holý et al., 2002).
Solid Phase Peptide Synthesis
A novel safety catch linker, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), closely related to the compound , was developed for use in solid phase peptide synthesis. This linker offers a more cost-effective alternative for the synthesis of peptides (Erlandsson & Undén, 2006).
Antimicrobial Additives for Lubricating Oils
Aminomethoxy derivatives of 1-(3-Methylphenoxy)-3-(Ethylsulfanyl)propane, structurally similar to 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid, were explored as antimicrobial additives for lubricating oils. These derivatives were found to efficiently suppress the activity of bacteria and fungi (Mammadbayli et al., 2018).
Propriétés
Nom du produit |
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid |
|---|---|
Formule moléculaire |
C5H11NO3S |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9) |
Clé InChI |
MWFRVMDVLYIXJF-UHFFFAOYSA-N |
SMILES |
C(CSCC(C(=O)O)N)O |
SMILES canonique |
C(CSCC(C(=O)O)N)O |
Séquence |
X |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


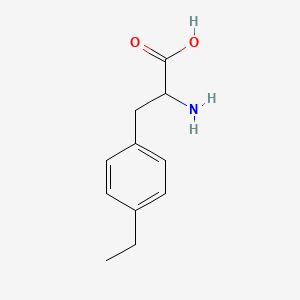
![4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1637440.png)
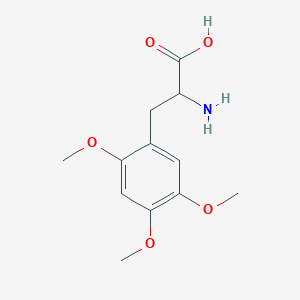
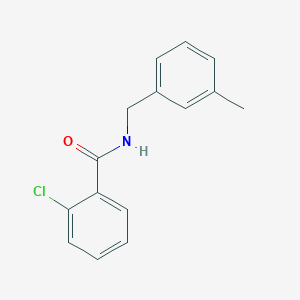
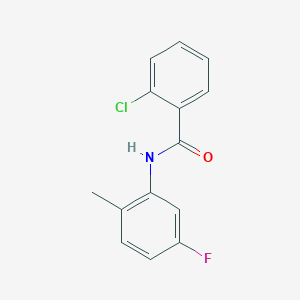
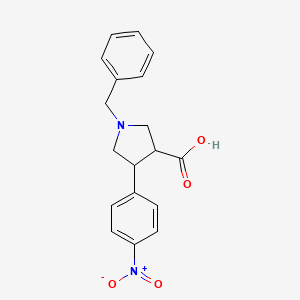
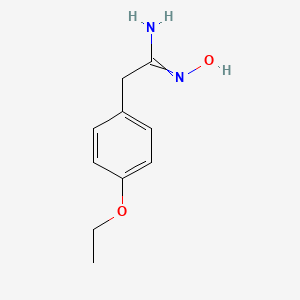
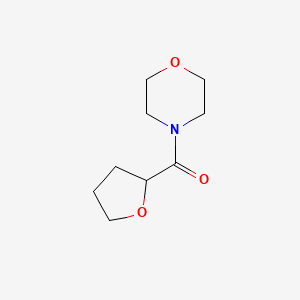
![1-[(2-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637460.png)
![Ethyl 5-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B1637476.png)
![N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine](/img/structure/B1637478.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-](/img/structure/B1637491.png)
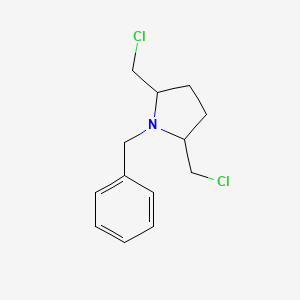
![3,4,4,5,7-Pentachloro-6,6-dimethyl-2-(trichloromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B1637494.png)